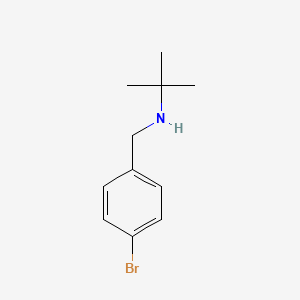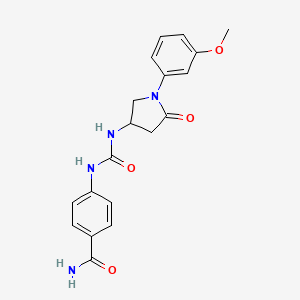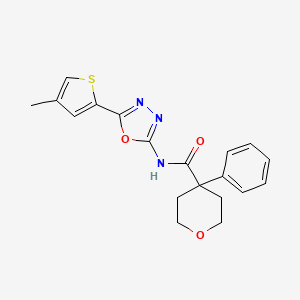
(6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving “(6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone” are not available, related compounds have been studied. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to react with o-quinone methides, leading to products of heterocyclization .Applications De Recherche Scientifique
Novel Alkaloid Discovery
The discovery of new benzylisoquinoline alkaloids like "(6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone" from the leaves of Beilschmiedia brevipes illustrates the compound's relevance in the exploration of natural products. These compounds contribute to the expanding library of natural alkaloids with potential biological activities (Pudjiastuti et al., 2010).
Synthetic Methodologies
Research into the synthesis of complex quinoline derivatives, such as "4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone," highlights the compound's role in developing new synthetic routes. These methodologies are crucial for creating therapeutic agents with potential anticancer, antibacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
Antioxidant Properties
Compounds structurally related to "(6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone," such as derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been synthesized and evaluated for their antioxidant properties. These studies contribute to understanding the antioxidant potential of phenolic compounds and their derivatives (Çetinkaya et al., 2012).
Catalytic Applications
The development of chiral Pt(II)/Pd(II) pincer complexes that show C–H⋯Cl hydrogen bonding demonstrates the compound's utility in catalytic asymmetric reactions. Such research underlines the importance of quinoline derivatives in catalysis, offering new avenues for synthetic chemistry applications (Yoon et al., 2006).
Fluorescent Sensor Development
Tetrahydroquinazolin-2-amine-based high selective fluorescent sensors for Zn2+, synthesized from nopinone, indicate the role of quinoline derivatives in developing fluorescent probes and imaging agents. This application is significant for detecting metal ions in biological and environmental samples (Jinlai et al., 2016).
Propriétés
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-9-11-18(12-10-16)32(28,29)25-19-13-22(30-2)23(31-3)14-21(19)26-15-20(25)24(27)17-7-5-4-6-8-17/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVUUUMRUUTMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2611589.png)
![7-(Chloromethyl)benzo[b]thiophene](/img/structure/B2611592.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)
![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)
